

Spectroscopic Profile of 2-Chloro-3,5-dinitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3,5-dinitropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3,5-dinitropyridine** (CAS No: 2578-45-2), a key intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Introduction

2-Chloro-3,5-dinitropyridine is a heterocyclic compound with the molecular formula $C_5H_2ClN_3O_4$ and a molecular weight of 203.54 g/mol .^[1] Its structure, featuring a pyridine ring substituted with a chlorine atom and two nitro groups, makes it a valuable precursor in the synthesis of various pharmaceutical and agrochemical compounds.^[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide presents a summary of its key spectroscopic features.

Spectroscopic Data

Due to the limited availability of publicly accessible, detailed raw spectroscopic data for **2-Chloro-3,5-dinitropyridine**, this section provides a combination of reported data and predicted values based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-Chloro-3,5-dinitropyridine**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Chloro-3,5-dinitropyridine** is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the two nitro groups and the chlorine atom will cause these protons to be significantly deshielded, shifting their resonances downfield.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~9.2 - 9.4	d	~2-3
H-6	~9.0 - 9.2	d	~2-3

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data for similar substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring. The carbons attached to the electronegative substituents (chlorine and nitro groups) will be significantly deshielded.

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	~150 - 155
C-3	~145 - 150
C-4	~125 - 130
C-5	~140 - 145
C-6	~120 - 125

Note: Predicted chemical shifts are based on analogous compounds and may vary with experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chloro-3,5-dinitropyridine** is expected to be characterized by strong absorptions corresponding to the nitro groups and vibrations of the pyridine ring.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Asymmetric NO ₂ Stretch	1520 - 1560	Strong
Symmetric NO ₂ Stretch	1340 - 1360	Strong
C=N and C=C Stretching (Pyridine ring)	1600 - 1450	Medium to Strong
C-H Stretching (Aromatic)	3000 - 3100	Medium
C-Cl Stretching	700 - 800	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For **2-Chloro-3,5-dinitropyridine**, the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Ion	m/z (mass-to-charge ratio)	Notes
$[M]^+$	203/205	Molecular ion peak, showing isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$).
$[M-\text{NO}_2]^+$	157/159	Loss of a nitro group.
$[M-\text{Cl}]^+$	168	Loss of the chlorine atom.
$[\text{C}_5\text{H}_2\text{N}_2\text{O}_2]^+$	122	Loss of chlorine and a nitro group.

Note: The relative intensities of the peaks will depend on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-3,5-dinitropyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 400 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2-Chloro-3,5-dinitropyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

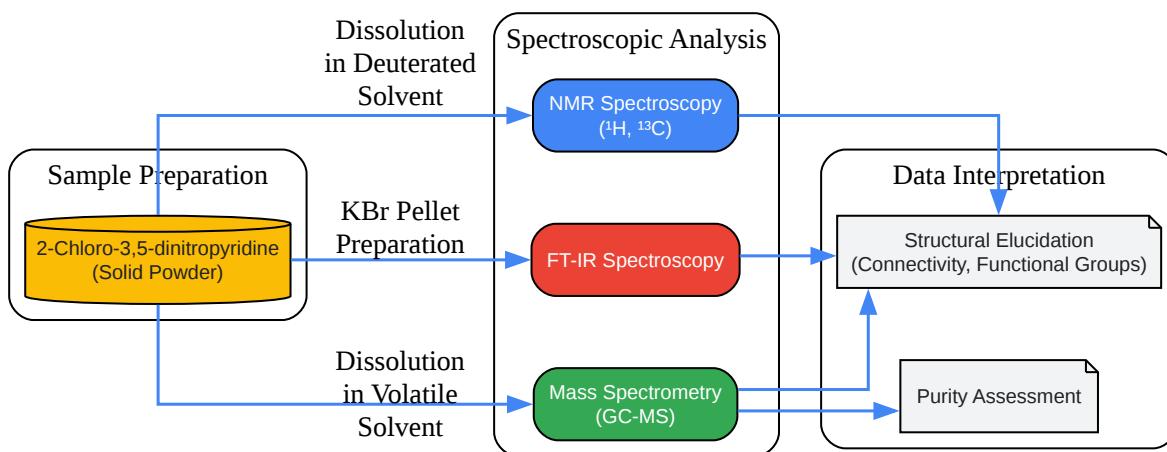
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Chloro-3,5-dinitropyridine** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, typically operated in split mode.
 - Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).
 - Oven Program: A temperature program to ensure good separation, for example, starting at 100 °C and ramping to 250 °C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range appropriate for the compound, for example, m/z 40-250.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of **2-Chloro-3,5-dinitropyridine**.



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Spectroscopic Analysis Workflow Molecular Structure and Key Spectroscopic Correlations

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References

- 1. 2-Chloro-3,5-dinitropyridine for synthesis 2578-45-2 [sigmaaldrich.com]
- 2. 2-Chloro-3,5-dinitropyridine [himedialabs.com]

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